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Compound of Interest

7-Methoxy-4-oxo-1,4-
Compound Name: _ o S
dihydroquinoline-2-carboxylic acid

Cat. No.: B1367425

An In-depth Technical Guide to 7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its recurrence in a multitude of pharmacologically active compounds.[1] Its
derivatives have demonstrated a vast spectrum of biological activities, including anticancer,
anti-inflammatory, and antioxidant properties.[1][2] This guide focuses on a specific, yet
significant, member of this family: 7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts.
This document is designed to provide researchers and drug development professionals with a
synthesized, in-depth understanding of this molecule, grounded in established chemical
principles and field-proven insights. We will explore its fundamental properties, plausible
synthetic routes, analytical characterization, and potential therapeutic applications, explaining
the causality behind the scientific choices at each step.

Core Molecular Profile and Structural Insights

7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid (CAS No: 77474-33-0) is a
heterocyclic compound featuring a 4-quinolone core.[3][4] This core is characterized by a
bicyclic system where a benzene ring is fused to a pyridin-4-one ring. The molecule's
functionality is further defined by a carboxylic acid group at position 2 and a methoxy group at
position 7, which are critical determinants of its chemical reactivity and biological potential.
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A key structural feature of this class of compounds is the keto-enol tautomerism between the 4-
oxo form (a ketone) and the 4-hydroxy form (an enol). While the 4-oxo tautomer is generally
predominant, the equilibrium can be influenced by the solvent and solid-state packing forces.
This is reflected in its various synonyms, such as "4-Hydroxy-7-methoxy-2-quinolinecarboxylic
acid".[4]

EFundamental Properties

Property Value Source
CAS Number 77474-33-0 [3]
Molecular Formula C11H9NOa4 [31[5]
Molecular Weight 219.19 g/mol [31[5]

7-methoxy-4-0xo0-1,4-

IUPAC Name dihydroquinoline-2-carboxylic [4]
acid

Appearance Solid [4]
Typically 297% for research

Purity ypieaty [4]
grades

Chemical Structure Diagram

Caption: Chemical structure of 7-Methoxy-4-o0xo0-1,4-dihydroquinoline-2-carboxylic acid.

Synthesis Strategy and Experimental Protocol

While specific literature detailing the synthesis of this exact molecule is not readily available in
the initial search, a robust synthetic pathway can be designed based on well-established
named reactions for quinoline synthesis, such as the Gould-Jacobs reaction. This approach
offers a reliable and versatile method for constructing the 4-quinolone core from readily
available starting materials.

Retrosynthetic Analysis
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The proposed synthesis involves a cyclization reaction as the key step. The target molecule
can be disconnected at the N1-C2 and C4-C4a bonds, leading back to an aniline derivative and
a diethyl ethoxymethylenemalonate (or similar) derivative.

m frinometene malone ser | S I’ et o e’ o
| Thermal Cyclization (Dowtherm A J
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Caption: Retrosynthetic pathway for the target compound.

Proposed Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful formation of the intermediate can be
confirmed by techniques like NMR or LC-MS before proceeding to the final, high-temperature
cyclization step.

Step 1: Condensation to form Diethyl 2-((3-methoxyphenylamino)methylene)malonate

o Rationale: This initial step forms the key acyclic intermediate by reacting a substituted aniline
with a malonate derivative. The reaction is a nucleophilic substitution on the electron-
deficient double bond of the malonate.

e Procedure:

o To a round-bottom flask, add 3-methoxyaniline (1.0 eq) and diethyl
ethoxymethylenemalonate (1.05 eq).

o Heat the mixture gently to 100-110 °C with stirring under a nitrogen atmosphere for 2-3
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to
observe the consumption of the aniline.

o Upon completion, the ethanol byproduct is removed under reduced pressure. The resulting
crude oil or solid intermediate is often pure enough for the next step but can be purified by
recrystallization from ethanol if necessary.

Step 2: Thermal Cyclization and Saponification
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» Rationale: The high temperature of the Dowtherm A solvent facilitates an intramolecular
Friedel-Crafts-type cyclization, where the aromatic ring attacks one of the ester carbonyls,
followed by elimination of ethanol to form the quinolone ring. The subsequent addition of
aqueous base saponifies the remaining ester to the target carboxylic acid.

e Procedure:

[e]

Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

o Heat the solution to 240-250 °C for 30-60 minutes. This step is critical and must be
performed in a well-ventilated fume hood with appropriate safety precautions.

o Cool the reaction mixture and carefully dilute it with a hydrocarbon solvent like hexane to
precipitate the crude ethyl ester of the target compound.

o Filter the solid and wash with hexane.

o Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux
for 1-2 hours to achieve saponification.

o Cool the solution to room temperature and filter to remove any insoluble impurities.

o Acidify the filtrate with concentrated hydrochloric acid (HCI) to a pH of 2-3. The target
carboxylic acid will precipitate out of the solution.

o Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry
under vacuum to yield 7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic techniques provides a comprehensive fingerprint of the molecule. The following
data are predictive, based on the analysis of similar quinoline derivatives and fundamental
spectroscopic principles.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR is invaluable for identifying the key functional groups present in the molecule. The
spectrum is expected to be complex, but several characteristic bands will be prominent.

Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-
The broadness is due
3300-2500 (broad) O-H stretch Carboxylic Acid to hydrogen bonding.

[8]

Characteristic of the
~3100 N-H stretch Amide (in quinolone) N-H bond in the
pyridinone ring.

Typical carbonyl

1720-1690 C=0 stretch Carboxylic Acid stretch for a carboxylic
acid.[8]
S ] The C4-keto group
1660-1640 C=0 stretch Amide (in quinolone)
carbonyl stretch.
o Vibrations of the fused
1620-1580 C=C stretch Aromatic Ring )
aromatic system.
Asymmetric C-O-C
1250-1200 C-O stretch Aryl Ether stretch of the methoxy

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: Provides information on the number and electronic environment of protons.
e ~13-15 ppm (singlet, 1H, very broad): Carboxylic acid proton (-COOH).

e ~11-12 ppm (singlet, 1H, broad): N-H proton of the quinolone ring.

e ~7.5-8.0 ppm (doublet, 1H): Proton at C5, deshielded by the adjacent C4-carbonyl.

e ~7.0-7.4 ppm (multiplet, 3H): Protons at C3, C6, and C8. Their exact shifts and coupling
patterns would require detailed analysis.
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e ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCHs3).

13C NMR: Identifies all unique carbon atoms.

e ~175-180 ppm: C4-carbonyl carbon.

e ~165-170 ppm: Carboxylic acid carbonyl carbon.

e ~160 ppm: C7, attached to the electron-donating methoxy group.
e ~110-145 ppm: Aromatic and vinyl carbons of the quinoline ring.

e ~56 ppm: Methoxy carbon (-OCHs).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

o Expected Molecular lon Peak (M*): m/z = 219.05

o Key Fragmentation: A primary fragmentation would be the loss of CO2z (44 Da) from the
carboxylic acid group, leading to a significant peak at m/z = 175. Further fragmentation of the
quinolone ring would also be observed.

Potential Biological Activities and Therapeutic
Applications

The 4-quinolone scaffold is a well-established pharmacophore. Derivatives are known to exhibit
a range of biological activities, and it is highly probable that 7-Methoxy-4-oxo-1,4-
dihydroquinoline-2-carboxylic acid and its analogues could serve as valuable leads in drug
discovery.[1][2]

Antiproliferative and Anticancer Potential

Many quinoline derivatives have shown significant cytotoxicity against various cancer cell lines.
[2][9] The planar nature of the fused ring system allows for intercalation with DNA, while other
substitutions can enable inhibition of key enzymes like topoisomerases or protein kinases. The
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methoxy and carboxylic acid groups on this specific molecule offer sites for hydrogen bonding
and potential interactions with biological targets.

Anti-inflammatory and Antioxidant Activity

Quinolone carboxamides have been investigated as inhibitors of enzymes like lipoxygenase
(LOX), indicating anti-inflammatory potential.[1] Additionally, the phenolic-like structure (in its 4-
hydroxy tautomeric form) suggests a capacity for radical scavenging, which is a hallmark of
antioxidant activity. Studies on related quinolines have demonstrated both anti-inflammatory
and antioxidant effects.[1][2]

Proposed Workflow for Biological Screening

To assess the therapeutic potential of this compound, a tiered screening approach is
recommended.
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Primary Screening

ﬂ:ompound SynthesiA
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(e.g., MTT Assay on MCF-7, HCT116 cells) (e.g., LOX Inhibition) (e.g., DPPH Scavenging)

Secondary Screening (for active hits)
Dose-Response Studies
(Determine ICso values)

'

Mechanism of Action Studies
(e.g., Kinase Panel, Apoptosis Assay)

Lead Optimization

Structure-Activity Relationship (SAR)
(Synthesize Analogs)
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Caption: Tiered workflow for evaluating the biological activity of the title compound.

Conclusion and Future Directions

7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid is a molecule of significant
interest, built upon a therapeutically validated quinolone scaffold. This guide has provided a
comprehensive technical overview, from its fundamental chemical properties and a plausible,
robust synthesis strategy to its analytical characterization and potential biological applications.

The true value of this compound likely lies in its role as a molecular template. Future research
should focus on:
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» Derivatization: The carboxylic acid and the quinolone nitrogen are prime sites for
modification to generate libraries of esters, amides, and N-alkylated derivatives to explore
structure-activity relationships (SAR).

o Mechanism of Action Studies: For any observed biological activity, elucidating the precise
molecular target (e.g., a specific enzyme or receptor) is a critical next step.

o Computational Modeling: In silico docking studies can help predict binding modes to known
targets and guide the rational design of more potent analogues.

By leveraging the foundational knowledge presented here, researchers are well-equipped to
unlock the full therapeutic potential of this promising quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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